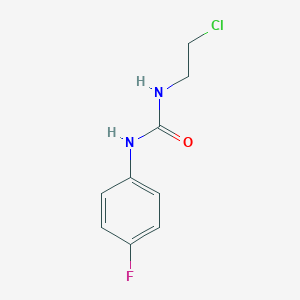

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea

Descripción general

Descripción

N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and a fluorophenyl group attached to the nitrogen atoms of the urea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea typically begins with the reaction of 2-chloroethylamine hydrochloride and 4-fluoroaniline.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The mixture is then heated to facilitate the formation of the urea derivative.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the scalability and reproducibility of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild heating conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as N-(2-azidoethyl)-N’-(4-fluorophenyl)urea or N-(2-thiocyanatoethyl)-N’-(4-fluorophenyl)urea can be formed.

Oxidation Products: Oxidized derivatives may include N-(2-chloroethyl)-N’-(4-fluorophenyl)urea oxides.

Reduction Products: Reduced products may include N-(2-aminoethyl)-N’-(4-fluorophenyl)urea.

Aplicaciones Científicas De Investigación

Anticancer Research

Mechanism of Action:

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea functions primarily as an antitumor agent by disrupting microtubule dynamics. It binds covalently to the colchicine-binding site of beta-tubulin, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial as it inhibits tumor cell growth across various human tumor cell lines at micromolar concentrations.

Case Studies:

- In Vitro Studies: Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, studies using CT-26 colon carcinoma cells showed that this compound induced dose-dependent growth inhibition, with a notable impact on cell cycle distribution .

- In Vivo Studies: Animal models treated with this compound displayed significant tumor growth inhibition, confirming its potential as a therapeutic agent. The biodistribution studies indicated that the compound accumulates within tumor tissues, enhancing its efficacy .

Pharmaceutical Applications

Drug Development:

The unique structure of this compound positions it as a candidate for further development in drug formulations aimed at treating resistant tumors. Its structural similarities to known chemotherapeutic agents suggest that it could be modified to enhance potency and reduce toxicity .

Comparative Analysis:

A comparison with similar compounds can provide insights into the specific advantages of this compound:

Organic Synthesis

In organic chemistry, this compound can serve as an intermediate in synthesizing more complex molecules. Its chloroethyl group allows for various substitution reactions, making it a versatile building block for creating new chemical entities .

Mecanismo De Acción

The mechanism by which N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea exerts its effects involves the interaction with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The chloroethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Comparación Con Compuestos Similares

- N-(2-Chloroethyl)-N’-(4-bromophenyl)urea

- N-(2-Chloroethyl)-N’-(4-methylphenyl)urea

- N-(2-Chloroethyl)-N’-(4-nitrophenyl)urea

Comparison:

- N-(2-Chloroethyl)-N’-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

- N-(2-Chloroethyl)-N’-(4-bromophenyl)urea and N-(2-Chloroethyl)-N’-(4-nitrophenyl)urea may exhibit different reactivity patterns due to the presence of bromine and nitro groups, respectively.

Actividad Biológica

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C10H10ClFN2O

- Molecular Weight : 224.65 g/mol

The compound features a chloroethyl group, which is known for its reactivity, particularly in forming covalent bonds with nucleophilic sites in biological molecules. The presence of the fluorophenyl moiety enhances its biological activity by influencing interactions with cellular targets.

The primary mechanism by which this compound exerts its biological effects is through interaction with beta-tubulin, specifically at the colchicine-binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. The compound acts as an antimitotic agent, inhibiting cell proliferation in various human tumor cell lines at micromolar concentrations .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it inhibits cell growth across several human tumor cell lines. The following table summarizes the IC50 values (concentration required to inhibit 50% of cell growth) for various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-15 (Colon Carcinoma) | 1.5 | |

| A-431 (Skin Carcinoma) | 2.0 | |

| MCF-7 (Breast Carcinoma) | 3.0 | |

| CT-26 (Colon Carcinoma) | 1.8 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer therapeutic agent.

Enzyme Inhibition

In addition to its antitumor properties, this compound has been studied for its potential to inhibit specific enzymes. The chloroethyl group can form covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition. This characteristic makes it a candidate for drug development targeting various enzyme-mediated pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study conducted on multiple human tumor cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis through its action on microtubules .

- In Vivo Studies : Animal models treated with this compound showed notable tumor growth inhibition when administered intraperitoneally. The biodistribution studies indicated accumulation in tumor tissues, correlating with the observed therapeutic effects .

- Comparative Studies : Comparative analyses with similar compounds highlighted the unique efficacy of this compound, particularly regarding its binding affinity for beta-tubulin compared to other antitumor agents like combretastatin A-4 .

Propiedades

IUPAC Name |

1-(2-chloroethyl)-3-(4-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVQWNNGRKPRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930306 | |

| Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13908-32-2 | |

| Record name | 13908-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.